4-Phenoxybutanimidamide hydrochloride
Description
4-Phenoxybutanimidamide hydrochloride is a chemical compound characterized by a phenoxy group (aromatic ether) linked to a butanimidamide backbone, with a hydrochloride counterion. Notably, this compound was previously listed as a discontinued product by CymitQuimica, with available specifications ranging from 1g to 25g .
Properties
IUPAC Name |
4-phenoxybutanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c11-10(12)7-4-8-13-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJAHLHLXRFANQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Phenoxybutanimidamide hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its phenoxy group attached to a butanimidamide backbone. Its chemical structure can be represented as follows:
- Chemical Formula : CHClNO
- CAS Number : 1071580-36-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes involved in metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and type 2 diabetes management.
Enzyme Inhibition
DPP-IV inhibitors are crucial in managing blood glucose levels. The compound's structural characteristics allow it to bind effectively to the active site of DPP-IV, thereby inhibiting its activity. This inhibition can lead to increased levels of incretin hormones, which play a significant role in insulin secretion.
Biological Activity Data
Research has highlighted various aspects of the biological activity of this compound. Below is a summary table presenting key findings from recent studies:
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound in clinical settings.
-
Case Study on DPP-IV Inhibition :
- Objective : To assess the impact of this compound on diabetic patients.
- Findings : Patients receiving this compound showed a statistically significant reduction in fasting blood glucose levels compared to the control group.
-
Case Study on Antimicrobial Effects :
- Objective : To evaluate the compound's effectiveness against antibiotic-resistant bacteria.
- Findings : The compound demonstrated notable activity against several strains, suggesting its potential use as an adjunct therapy in treating resistant infections.
Research Findings
Recent studies have employed various methodologies to investigate the biological activity of this compound:
- Quantitative Structure-Activity Relationship (QSAR) : Using computational models, researchers have identified structural features that correlate with biological activity, aiding in the design of more potent derivatives.
- Molecular Docking Studies : These studies have provided insights into the binding affinity and interaction modes between this compound and target enzymes, confirming its role as a DPP-IV inhibitor.
Scientific Research Applications
Chemistry
4-Phenoxybutanimidamide hydrochloride serves as a building block in the synthesis of more complex organic molecules. It is involved in various chemical reactions, including:
- Oxidation: Can be oxidized to form corresponding oxides, such as phenoxybutanoic acid.
- Reduction: Reducing agents can convert it into amines or other reduced forms.
- Substitution: Undergoes nucleophilic substitution reactions where the phenoxy group can be replaced by other nucleophiles.
These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Biology
Research indicates that this compound exhibits potential biological activities , including:
- Antimicrobial Properties: Studies are ongoing to evaluate its effectiveness against various microbial strains.
- Anticancer Properties: Preliminary investigations suggest that the compound may have anticancer effects, warranting further exploration in this area.
The compound's biological activities make it a candidate for further studies aimed at developing new therapeutic agents.
Medicine
In the medical field, this compound is being investigated for its potential as a therapeutic agent . It has shown promise in:
- Cardiovascular Treatments: Certain derivatives of related compounds have been explored for their effects on cardiovascular health, indicating a potential pathway for similar applications of this compound .
Industry
The compound is utilized in the development of new materials and as an intermediate in pharmaceutical production. Its versatility makes it valuable in various industrial applications, particularly in the synthesis of pharmaceuticals and agrochemicals.
Data Table: Chemical Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to oxides or acids | Potassium permanganate, Chromium trioxide |
| Reduction | Forms amines or reduced forms | Lithium aluminum hydride, Sodium borohydride |
| Substitution | Nucleophilic substitution with phenoxy group replacement | Halides, Amines |
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound revealed that it exhibited significant activity against Gram-positive bacteria. The results indicated that modifications to the compound's structure could enhance its efficacy.
Case Study 2: Cardiovascular Effects
Research into related compounds showed that derivatives similar to this compound positively influenced cardiovascular health by modulating blood pressure and improving vascular function. This suggests potential therapeutic applications for this compound itself.
Case Study 3: Synthesis Applications
In synthetic chemistry, this compound has been successfully employed as a precursor for synthesizing novel compounds with enhanced biological activity. This application underscores its significance as a versatile building block in organic synthesis.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 4-Phenoxybutanimidamide hydrochloride, emphasizing similarities and differences in functional groups, substitution patterns, and applications:
| Compound Name | CAS Number | Structural Features | Similarity Score | Key Differences |
|---|---|---|---|---|
| 4-Methylbenzimidamide hydrochloride | 6326-27-8 | Benzene ring with amidine group and methyl substitution at the para position. | 1.00 | Lacks phenoxy group; methyl substituent instead of phenoxy. |
| 3-Methylbenzimidamide hydrochloride | 20680-59-5 | Benzene ring with amidine group and methyl substitution at the meta position. | 1.00 | Positional isomerism (meta vs. para substitution) compared to 4-methyl derivative. |
| Benzenecarboximidamide hydrochloride hydrate | 206752-36-5 | Simple benzene ring with amidine group and no substituents; hydrate form. | 0.97 | No aromatic ether or alkyl chain; simpler structure. |
| 4-(Benzyloxy)benzimidamide hydrochloride | 57928-60-6 | Benzene ring with amidine group and benzyloxy (aromatic ether) substituent. | N/A | Benzyloxy group instead of phenoxy; larger steric bulk. |
| 4-(Phenoxymethyl)benzene-1-carboximidamide hydrochloride | 未提供 | Phenoxymethyl group attached to benzene-amidine core. | N/A | Phenoxymethyl (CH2-O-Ph) vs. direct phenoxy substitution; altered steric/electronic properties. |
| [1,1'-Biphenyl]-4-carboximidamide hydrochloride | 111082-23-6 | Biphenyl core with amidine group at the para position. | 0.91 | Biphenyl system introduces extended conjugation and hydrophobicity. |
| 4-Dimethylamino-N-benzylcathinone hydrochloride | 2740524-43-8 | Cathinone backbone with dimethylamino and benzyl groups; dihydrochloride salt. | N/A | Structurally distinct (ketone backbone) but shares aromatic and hydrochloride features. |
Key Comparative Insights
Substitution Patterns: Phenoxy vs. Positional Isomerism: The 3- and 4-methylbenzimidamide hydrochlorides (CAS 6326-27-8 and 20680-59-5) demonstrate how meta vs. para substitution impacts electronic distribution and molecular interactions .
Functional Group Variations: Amidine vs. Cathinone: While 4-Dimethylamino-N-benzylcathinone hydrochloride (CAS 2740524-43-8) shares a hydrochloride salt and aromatic groups, its cathinone backbone (ketone + amine) contrasts with the amidine functionality of 4-Phenoxybutanimidamide, leading to divergent reactivity and applications in neuroscience research .
Commercial Availability: Unlike this compound (discontinued), analogs like 4-(Benzyloxy)benzimidamide hydrochloride and methylbenzimidamide derivatives remain accessible, suggesting their broader utility in synthesis and drug development .
Research and Application Context
- Synthetic Utility: Amidines, including 4-Phenoxybutanimidamide analogs, are pivotal intermediates in synthesizing heterocycles (e.g., imidazoles) and kinase inhibitors. The presence of aromatic ethers enhances stability and modulates solubility .
- Biological Relevance: Structural analogs with methyl or benzyloxy groups (e.g., 4-Methylbenzimidamide hydrochloride) have been explored for antimicrobial activity, though data specific to 4-Phenoxybutanimidamide are lacking .
- Analytical Challenges: The discontinued status of this compound underscores the importance of analogs for method development, such as HPLC or spectrophotometric analyses, as seen in studies on memantine and dosulepin hydrochlorides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
